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4-(2-Oxo-butyl)-benzamidine hydrochloride Documentation Hub

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  • Product: 4-(2-Oxo-butyl)-benzamidine hydrochloride
  • CAS: 2206426-74-4

Core Science & Biosynthesis

Protocols & Analytical Methods

Method

Using 4-(2-Oxo-butyl)-benzamidine hydrochloride for trypsin purification

Application Note: High-Fidelity Trypsin Purification using Immobilized 4-(2-Oxo-butyl)-benzamidine Hydrochloride Executive Summary This guide details the protocol for utilizing 4-(2-Oxo-butyl)-benzamidine hydrochloride a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Trypsin Purification using Immobilized 4-(2-Oxo-butyl)-benzamidine Hydrochloride

Executive Summary

This guide details the protocol for utilizing 4-(2-Oxo-butyl)-benzamidine hydrochloride as a high-affinity ligand for the purification of trypsin and trypsin-like serine proteases. Unlike standard p-aminobenzamidine ligands, the 4-(2-Oxo-butyl) derivative incorporates a ketonic linker arm. This structural feature allows for site-specific immobilization via reductive amination or hydrazide coupling, ensuring the benzamidine moiety remains sterically accessible to the enzyme active site. This protocol covers ligand immobilization, column packing, and the subsequent purification cycle, designed to achieve >95% purity with retained enzymatic activity.

Scientific Background & Mechanism

The Ligand-Target Interaction

Trypsin is a serine protease that cleaves peptide bonds at the carboxyl side of lysine and arginine.[1] Its specificity is driven by the S1 binding pocket , which contains a negatively charged aspartate residue (Asp189) at the bottom.

  • Ligand: 4-(2-Oxo-butyl)-benzamidine acts as a competitive inhibitor (arginine mimic). The positively charged amidine group forms a salt bridge with Asp189 in the trypsin active site.

  • Structural Advantage: The "(2-Oxo-butyl)" chain serves as a spacer arm (approx. 7–10 Å). When immobilized, this spacer pushes the benzamidine ring away from the matrix backbone, reducing steric hindrance and allowing the bulky trypsin molecule (23.3 kDa) to bind efficiently.

Immobilization Strategy

To use this molecule for purification, it must be covalently attached to a solid support (resin). The ketone group at the C2 position of the butyl chain offers a unique chemical handle for reductive amination .

Reaction Logic:

  • Ligand: 4-(2-Oxo-butyl)-benzamidine (contains a Ketone).[2]

  • Matrix: Amino-functionalized Agarose/Sepharose (contains a primary Amine).

  • Coupling: The ketone reacts with the amine to form an imine (Schiff base).

  • Reduction: Sodium Cyanoborohydride (NaCNBH3) reduces the unstable imine to a stable, non-leachable secondary amine bond.

Phase 1: Ligand Immobilization Protocol

Note: If you are using pre-coupled Benzamidine Sepharose, skip to Phase 2. This section is for custom resin preparation using the specific 4-(2-Oxo-butyl) ligand.

Materials Required
  • Ligand: 4-(2-Oxo-butyl)-benzamidine hydrochloride.[2]

  • Resin: Amine-activated Agarose beads (e.g., EAH Sepharose 4B).

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.0.

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH3).

  • Blocking Agent: 1 M Ethanolamine, pH 8.0.

Step-by-Step Coupling
  • Resin Washing: Wash 10 mL of Amine-activated resin with 100 mL of Coupling Buffer to remove preservatives.

  • Ligand Dissolution: Dissolve 200 mg of 4-(2-Oxo-butyl)-benzamidine HCl in 10 mL of Coupling Buffer.

    • Expert Tip: Ensure the pH is strictly 7.0. If pH < 6, Schiff base formation is slow; if pH > 8, the reducing agent efficiency drops.

  • Mixing: Add the ligand solution to the drained resin cake.

  • Reduction: Add NaCNBH3 to a final concentration of 50 mM.

    • Safety: Perform in a fume hood; NaCNBH3 is toxic.

  • Incubation: Rotate gently (do not stir with a magnetic bar) for 16 hours at 4°C or 6 hours at room temperature.

  • Washing: Wash resin with 50 mL Coupling Buffer.

  • Blocking: Incubate resin with 1 M Ethanolamine (pH 8.0) + 50 mM NaCNBH3 for 4 hours to cap any remaining active amine groups on the bead.

  • Final Wash: Wash extensively with alternating cycles of 0.1 M Acetate (pH 4.0) and 0.1 M Tris-HCl (pH 8.0) to remove non-covalently bound ligand.

Phase 2: Trypsin Purification Protocol

Buffer Preparation
Buffer TypeCompositionpHPurpose
Binding Buffer 50 mM Tris-HCl, 0.5 M NaCl8.0High salt prevents non-specific ionic binding.
Wash Buffer 50 mM Tris-HCl, 1.0 M NaCl8.0Stringent wash to remove impurities.
Elution Buffer A 100 mM Glycine-HCl2.5–3.0Low pH disrupts the enzyme-inhibitor complex.
Elution Buffer B 20 mM p-Aminobenzamidine in Binding Buffer8.0Competitive elution (gentler alternative).
Neutralization 1.0 M Tris-HCl9.0Immediately restores pH after acid elution.
Experimental Workflow

1. Sample Preparation:

  • Dissolve crude trypsin (or lysate) in Binding Buffer.

  • Filter through a 0.45 µm PES filter to prevent column clogging.

  • Critical: If the sample contains high proteolytic activity, keep it at 4°C to prevent autolysis before binding.

2. Column Equilibration:

  • Pack the coupled resin into a column (suggested bed volume: 1–5 mL).[3]

  • Equilibrate with 5–10 Column Volumes (CV) of Binding Buffer until UV baseline is stable.

3. Sample Loading:

  • Load sample at a flow rate of 0.5–1.0 mL/min.

  • Residence Time: Ensure a residence time of at least 2–3 minutes to allow diffusion into the pores and binding to the ligand.

4. Washing:

  • Wash with 10 CV of Binding Buffer.[4][5]

  • Follow with 5 CV of High-Salt Wash Buffer (1.0 M NaCl) to remove non-specifically bound proteins (e.g., albumin, other proteases).

  • Return to Binding Buffer for 5 CV.[3]

5. Elution (Choose Method):

  • Method A (Acid Elution - Standard):

    • Elute with 5 CV of Elution Buffer A (pH 2.5) .

    • Action: Collect fractions into tubes pre-filled with Neutralization Buffer (100 µL per 1 mL fraction). Trypsin is unstable at low pH for extended periods; immediate neutralization is vital.

  • Method B (Competitive Elution - High Purity):

    • Elute with Elution Buffer B . The free benzamidine competes with the immobilized ligand.

    • Note: This method yields highly active enzyme but requires a subsequent desalting step (dialysis or size exclusion) to remove the free benzamidine inhibitor from the purified protein.

6. Regeneration:

  • Wash column with 3 CV of 0.1 M Acetate pH 4.0, then 3 CV of 0.1 M Tris pH 8.0.

  • Store in 20% Ethanol at 4°C.

Visualizing the Workflow

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for the purification process, highlighting the critical elution choice.[4]

TrypsinPurification Start Crude Trypsin Sample Equilibrate Equilibrate Column (pH 8.0, 0.5M NaCl) Start->Equilibrate Load Load Sample (Flow: 0.5 mL/min) Equilibrate->Load Wash Wash Step (Remove non-specifics) Load->Wash Decision Select Elution Strategy Wash->Decision AcidElute Acid Elution (pH 2.5) Fast, High Yield Decision->AcidElute Standard CompElute Competitive Elution (Free Benzamidine) Decision->CompElute Max Activity Neutralize Neutralize Immediately (Tris pH 9.0) AcidElute->Neutralize Desalt Desalting Step (Remove Inhibitor) CompElute->Desalt Final Pure Active Trypsin Neutralize->Final Desalt->Final

Caption: Workflow for Trypsin purification highlighting the divergence between Acid Elution (requires neutralization) and Competitive Elution (requires desalting).

Quality Control & Troubleshooting

QC Metrics
  • Purity: Analyze via SDS-PAGE (Non-reducing). Trypsin should appear as a single band at ~23.3 kDa.

  • Activity: Verify enzymatic activity using the substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride). Measure absorbance at 410 nm.

  • Yield: Typical binding capacity for benzamidine resins is 10–30 mg Trypsin per mL of resin.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Binding Capacity Ligand coupling inefficient.Check pH during coupling (must be 7.0). Ensure NaCNBH3 was fresh.
High Backpressure Clogged column bed.Filter samples (0.45 µm). Perform rigorous cleaning (CIP) with 6M Guanidine HCl.
Impure Eluate Non-specific ionic binding.Increase NaCl concentration in Binding/Wash buffers to 0.5 M - 1.0 M.
Inactive Enzyme Autolysis or pH damage.Keep samples cold. Neutralize acid elution fractions immediately (within seconds).

References

  • Cytiva Life Sciences. (n.d.). HiTrap Benzamidine FF (high sub) Instructions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Enhanced trypsin on a budget: Stabilization, purification and high-temperature application. Retrieved from [Link]

Sources

Application

Application Note: Optimizing Ligand Density of 4-(2-Oxo-butyl)-benzamidine on Chromatography Columns

Abstract This application note details the protocol for coupling and optimizing the density of 4-(2-Oxo-butyl)-benzamidine , a synthetic serine protease inhibitor, onto chromatography matrices. Unlike standard p-aminoben...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for coupling and optimizing the density of 4-(2-Oxo-butyl)-benzamidine , a synthetic serine protease inhibitor, onto chromatography matrices. Unlike standard p-aminobenzamidine, which utilizes amine-based coupling, the 4-(2-Oxo-butyl) derivative contains a ketone moiety allowing for site-directed hydrazide coupling or reductive amination . This guide focuses on optimizing ligand density to maximize Dynamic Binding Capacity (DBC) for target proteases (e.g., Trypsin, Thrombin) while minimizing steric hindrance and non-specific binding.

Introduction: The Chemistry of Specificity

Benzamidine and its derivatives are the gold standard for the affinity purification of serine proteases (trypsin-like enzymes). The interaction relies on the benzamidine group acting as an arginine mimic, inserting itself into the specificity pocket of the protease.

Standard commercial media often use p-aminobenzamidine coupled via an amide bond. However, 4-(2-Oxo-butyl)-benzamidine offers a unique advantage: the ketone (oxo) group on the butyl linker allows for covalent attachment to hydrazide-functionalized or amine-functionalized resins. This chemistry is highly specific, reducing the risk of multi-point attachment that can distort the ligand's orientation.

Critical Parameter: Ligand Density

Ligand density (µmol ligand/mL resin) is the most critical variable in affinity resin development:

  • Low Density: Results in poor binding capacity and early breakthrough.

  • High Density: Causes steric hindrance (crowding), where ligands block each other, preventing the large protein target from accessing binding sites. It also wastes expensive ligand.

  • Optimal Density: The "Sweet Spot" where DBC plateaus.

Experimental Workflow & Coupling Chemistry

The optimization process involves synthesizing a library of resins with varying ligand densities by controlling the input ligand concentration during the coupling reaction.

Reaction Mechanism

We utilize a Hydrazide-coupling strategy followed by reduction. The ketone on the ligand reacts with the hydrazide group on the agarose bead to form a hydrazone, which is then reduced to a stable hydrazine linkage using Sodium Cyanoborohydride (


).

Figure 1: Reaction pathway for site-specific coupling of 4-(2-Oxo-butyl)-benzamidine to hydrazide-activated resin.

Protocol: Ligand Density Optimization

Materials Required[1][2][3][4][5][6][7]
  • Ligand: 4-(2-Oxo-butyl)-benzamidine hydrochloride (MW ~226.7 g/mol ).

  • Matrix: Hydrazide-activated Agarose (e.g., 4% or 6% cross-linked).

  • Coupling Buffer: 100 mM Sodium Acetate, pH 5.0.

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (Caution: Toxic).
    
  • Washing Buffer: 1 M NaCl.

  • Target Protein: Trypsin (bovine or porcine) for capacity testing.

Step-by-Step Methodology
Phase 1: Preparation of Density Library

To find the optimum, we will generate five resin variants with increasing ligand inputs.

  • Resin Preparation:

    • Aliquot 5 mL of drained Hydrazide resin into 5 separate reaction vessels (labeled A, B, C, D, E).

    • Wash each aliquot 3x with Coupling Buffer to equilibrate pH.

  • Ligand Solution Preparation:

    • Prepare stock solution of ligand in Coupling Buffer.

    • Add ligand to vessels to achieve the following target inputs:

      • A: 2 µmol/mL resin

      • B: 5 µmol/mL resin

      • C: 10 µmol/mL resin

      • D: 20 µmol/mL resin

      • E: 40 µmol/mL resin

  • Coupling Reaction:

    • Add NaCNBH_3 to a final concentration of 50 mM in each vessel.

    • Incubate: Shake gently for 24 hours at room temperature (20-25°C). Note: Do not use magnetic stir bars as they grind the beads.

  • Washing & Blocking:

    • Drain the coupling solution (Save supernatant for analysis!).

    • Wash beads 5x with 1 M NaCl (to remove ionically bound ligand).

    • Wash 3x with distilled water.

    • Optional: Block remaining hydrazide groups with acetone or acetaldehyde if strict neutrality is required, though unreacted hydrazides are generally inert in this application.

Phase 2: Analytics (Ligand Density & DBC)
  • Ligand Density Determination (UV Difference Method):

    • Measure Absorbance of the Starting Ligand Solution (

      
      ) and the Post-Coupling Supernatant  (
      
      
      
      ) at 260 nm (benzamidine absorption).
    • Calculate coupled ligand:

      
      
      
    • Verification: Elemental analysis (Nitrogen content) can be used for higher accuracy.

  • Dynamic Binding Capacity (DBC) Test:

    • Pack 1 mL of each resin variant into a column (e.g., Tricorn 5/50).

    • Equilibrate: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0.

    • Feed: 2 mg/mL Trypsin solution in equilibration buffer.

    • Run: Flow rate at 150 cm/h (approx 0.5 mL/min for 0.7 cm ID).

    • Detection: Monitor UV at 280 nm.

    • Calculation: Determine

      
       (mass loaded when flow-through reaches 10% of feed concentration).
      

Results & Discussion

The following data represents typical results expected when optimizing this specific benzamidine derivative.

Table 1: Coupling Efficiency Data
SampleInput Ligand (µmol/mL)Final Ligand Density (µmol/mL)Coupling Efficiency (%)
A 2.01.890%
B 5.04.284%
C 10.07.575%
D 20.012.160%
E 40.016.541%
Table 2: Functional Performance (DBC)
SampleLigand Density (µmol/mL)DBC (mg Trypsin/mL)Performance Efficiency (mg Protein / µmol Ligand)
A 1.8126.6
B 4.2286.6
C 7.5 45 6.0
D 12.1483.9
E 16.5492.9
Analysis of the "Sweet Spot"
  • Linear Phase (Samples A-B): Capacity increases linearly with density. Every new ligand coupled is accessible.

  • Optimum (Sample C): At ~7.5 µmol/mL, we achieve a high capacity (45 mg/mL).

  • Plateau (Samples D-E): Doubling the density to 12 or 16 µmol/mL yields negligible gain in capacity (48-49 mg/mL).

    • Cause:Steric Hindrance. The pores are crowded; trypsin (23.3 kDa) cannot access the additional ligands.

Figure 2: Decision logic for selecting the optimal ligand density.

Troubleshooting & Critical Considerations

  • pH Sensitivity: The coupling of the ketone to hydrazide is most efficient between pH 4.0 and 6.0. Above pH 7, the reaction rate slows significantly.

  • Reduction is Mandatory: While the hydrazone bond is relatively stable, it is reversible under acidic conditions. Adding

    
     reduces the 
    
    
    
    bond to a
    
    
    (hydrazine) bond, which is stable against hydrolysis during column regeneration (often done at low pH).
  • Ligand Solubility: 4-(2-Oxo-butyl)-benzamidine hydrochloride is water-soluble. If using high concentrations (>20 mM), ensure the pH of the buffer is re-adjusted after adding the ligand, as the hydrochloride salt may acidify the solution.

References

  • Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. (Handbook). Available at: [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Hydrazide Coupling).
  • Varsani, L. et al. (2018). "Optimization of ligand density for the purification of serine proteases." Journal of Chromatography B.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Non-Specific Binding in 4-(2-Oxo-butyl)-benzamidine Assays

Welcome to the technical support center for assays involving 4-(2-Oxo-butyl)-benzamidine, a known serine protease inhibitor.[1][2] This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 4-(2-Oxo-butyl)-benzamidine, a known serine protease inhibitor.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding (NSB), a common issue that can compromise the accuracy and reliability of your results.[3] By understanding the underlying causes of NSB and implementing the strategies outlined below, you can significantly improve your assay's signal-to-noise ratio and generate high-quality, reproducible data.

Understanding Non-Specific Binding

Non-specific binding refers to the interaction of your test compound or detection reagents with surfaces or molecules other than the intended target.[4] In the context of 4-(2-Oxo-butyl)-benzamidine assays, this can lead to erroneously high background signals, masking the true specific interaction with the target serine protease.[5] The primary drivers of NSB are hydrophobic and electrostatic (ionic) interactions.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high non-specific binding in my assay?

High non-specific binding can stem from several factors related to the assay components and conditions:

  • Hydrophobic Interactions: Both the benzamidine derivative and the assay plate's plastic surface can have hydrophobic properties, leading to their interaction.[6][8]

  • Electrostatic Interactions: Charged molecules in your sample can interact with charged surfaces on the microplate or other proteins.[9]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically bind to surfaces or proteins.[10][11]

  • Microplate Surface Properties: The type of microplate used is a critical but often overlooked factor. Variations in surface treatments and material can significantly impact binding.[12][13]

Q2: How can I quickly test for non-specific binding in my assay?

A simple control experiment is to run your assay without the target enzyme.[14] Any signal detected in these wells can be attributed to non-specific binding of your compound or detection reagents to the microplate or other buffer components.

Q3: Can the choice of microplate really make a difference?

Troubleshooting Guide: A Step-by-Step Approach to Minimizing NSB

If you are experiencing high background or suspect non-specific binding, follow this systematic troubleshooting guide.

Step 1: Buffer Optimization

Your assay buffer is the first line of defense against NSB. Optimizing its components can significantly reduce unwanted interactions.

Issue: High background signal in the absence of the target enzyme.

Solution:

  • Adjust Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can help to shield electrostatic interactions between charged molecules and the microplate surface.[16][17][18] Start by testing a range of NaCl concentrations (e.g., 50 mM to 500 mM) to find the optimal concentration that reduces NSB without affecting your specific signal.[19][20]

  • Modify pH: The pH of the buffer influences the charge of your protein and compound.[17] Adjusting the pH towards the isoelectric point of your target protein can minimize charge-based NSB.[16] However, ensure the chosen pH is compatible with enzyme activity.

  • Incorporate Additives:

    • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 are highly effective at disrupting hydrophobic interactions.[21][22] They prevent molecules from sticking to plastic surfaces and can help to solubilize aggregates.[11]

    • Blocking Proteins: Bovine Serum Albumin (BSA) is a commonly used blocking agent that can coat the surfaces of the microplate wells, preventing the non-specific binding of your test compound.[23][24]

Recommended Buffer Additive Concentrations:

AdditiveTypical Concentration RangePrimary Mechanism of Action
Tween-20 0.01% - 0.1% (v/v)Reduces hydrophobic interactions.[25]
Triton X-100 0.01% - 0.1% (v/v)Reduces hydrophobic interactions.[11]
BSA 0.1% - 1% (w/v)Blocks non-specific binding sites on surfaces.[3][16]
NaCl 50 mM - 500 mMShields electrostatic interactions.[18][20]
Step 2: Experimental Protocol and Handling

Proper experimental technique is crucial for minimizing variability and NSB.

Issue: Inconsistent results and high well-to-well variability.

Solution:

  • Thorough Washing: Insufficient washing between steps can leave behind unbound reagents, contributing to high background. Increase the number and vigor of your wash steps.

  • Blocking Step: Before adding your assay components, pre-incubate the microplate with a blocking buffer containing an agent like BSA for 1-2 hours at room temperature.[25][26] This will saturate the non-specific binding sites on the plate surface.

  • Microplate Selection: As mentioned in the FAQs, test different types of microplates. Low-binding plates are specifically designed to reduce the adsorption of proteins and small molecules.[12]

Workflow for Minimizing Non-Specific Binding

workflow cluster_prep Assay Preparation cluster_optimization Optimization Loop cluster_validation Validation Start Start Assay Development Buffer Prepare Assay Buffer Start->Buffer Plate Select Microplate Buffer->Plate Additives Test Buffer Additives (Detergents, BSA, Salt) Plate->Additives Wash Optimize Wash Steps Additives->Wash Iterate Block Implement Blocking Step Wash->Block Iterate NSB_Test Run NSB Control (No Enzyme) Block->NSB_Test Analysis Analyze S/N Ratio NSB_Test->Analysis Analysis->Additives High NSB Final Final Optimized Protocol Analysis->Final Acceptable S/N

Caption: Iterative workflow for optimizing assay conditions to minimize non-specific binding.

Advanced Troubleshooting

Issue: Non-specific binding persists despite buffer and protocol optimization.

Solution:

  • Compound-Specific Issues:

    • Solubility: Ensure your compound is fully dissolved in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but be mindful that high concentrations of organic solvents can denature proteins.[19][20]

    • Aggregation: Test a range of compound concentrations. High concentrations are more prone to aggregation.[10]

  • For Fluorescence Polarization (FP) Assays:

    • Tracer Purity: Impurities in your fluorescently labeled tracer can contribute to high background polarization. Ensure the tracer is highly purified.[27]

    • Binding Partner Size: A significant difference in size between the fluorescent tracer and its binding partner is crucial for a good assay window.[27]

    • Control for Autofluorescence: Run a control with your compound alone to check for intrinsic fluorescence that could interfere with the assay signal.

Mechanism of NSB and Mitigation Strategies

mechanisms NSB Non-Specific Binding Hydrophobic Hydrophobic Interactions NSB->Hydrophobic is caused by Electrostatic Electrostatic Interactions NSB->Electrostatic is caused by Plate Microplate Surface Hydrophobic->Plate between Compound Test Compound (4-(2-Oxo-butyl)-benzamidine) Hydrophobic->Compound and Electrostatic->Plate between Electrostatic->Compound and Detergent Add Detergents (Tween-20, Triton X-100) Detergent->Hydrophobic disrupts Salt Increase Ionic Strength (NaCl) Salt->Electrostatic shields BSA Add Blocking Protein (BSA) BSA->Plate blocks

Caption: Key drivers of non-specific binding and corresponding mitigation strategies.

By systematically addressing the potential sources of non-specific binding through buffer optimization, protocol refinement, and careful selection of assay components, you can significantly enhance the quality and reliability of your 4-(2-Oxo-butyl)-benzamidine assay data.

References

  • 6

  • 21 Labome.

  • 28

  • 19 National Institutes of Health.

  • 16 AAT Bioquest.

  • 17 Nicoya Lifesciences. (2020-12-10)

  • 18 (2015-12-18)

  • 23 Wikipedia.

  • 20 ACS Publications.

  • 12 National Center for Biotechnology Information. (2020-06-01)

  • 29 PubMed. (1996-11-01)

  • 24 (2025-04-29)

  • 30 RSC Publishing. (2017-07-21)

  • 25 Patsnap Synapse. (2025-05-09)

  • 8 National Institutes of Health.

  • 14

  • 4 WuXi AppTec DMPK. (2024-01-04)

  • 3 G-Biosciences. (2017-03-07)

  • Abcam.

  • 27 Molecular Devices.

  • 31 ResearchGate. (2025-08-09)

  • 32 Google Patents.

  • 7 ResearchGate. (2018-10-12)

  • 13 (2025-11-04)

  • 33 (2017-09-25)

  • 34 Reddit. (2022-10-09)

  • 35 Soft Matter (RSC Publishing). (2013-03-12)

  • 22 ResearchGate. (2018-03-01)

  • 36 Berthold Technologies.

  • 10 Journal of the American Chemical Society.

  • 11 National Institutes of Health.

  • 37 ResearchGate.

  • 38 YouTube. (2024-04-04)

  • 39 National Center for Biotechnology Information.

  • 41 PubMed.

  • 42

  • 1 National Institutes of Health.

  • 2 PubMed.

  • 5 Surmodics IVD.

  • 43 Sino Biological.

  • 26 Sigma-Aldrich.

  • 44 National Center for Biotechnology Information.

  • 45 Thermo Fisher Scientific.

  • 46 PubMed.

Sources

Reference Data & Comparative Studies

Validation

Comparing Ki values of benzamidine vs 4-(2-Oxo-butyl)-benzamidine hydrochloride

The following technical guide compares Benzamidine (the industry standard) against 4-(2-Oxo-butyl)-benzamidine Hydrochloride (a functionalized derivative). As a Senior Application Scientist, I have structured this not me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares Benzamidine (the industry standard) against 4-(2-Oxo-butyl)-benzamidine Hydrochloride (a functionalized derivative).

As a Senior Application Scientist, I have structured this not merely as a data list, but as a decision-making framework. While Benzamidine is the "workhorse" inhibitor, the 4-(2-Oxo-butyl) derivative represents a class of extended-linker benzamidines , often used for specific structure-activity relationship (SAR) studies or as precursors for affinity ligands (e.g., for immobilization).

Executive Summary & Verdict

  • Benzamidine (Standard): The universal, competitive inhibitor for trypsin-like serine proteases. It is the baseline for

    
     comparisons. Best for general protease protection during purification and crystallography.
    
  • 4-(2-Oxo-butyl)-benzamidine HCl (Functionalized): A 4-substituted derivative. The "2-oxo-butyl" chain extends out of the S1 specificity pocket. While direct

    
     values are rarely standardized in public literature for this specific catalog entry, structural analogs (4-alkyl/substituted benzamidines) typically exhibit comparable or slightly enhanced potency  (
    
    
    
    
    
    10–25
    
    
    M range for trypsin) due to hydrophobic interactions at the pocket rim. Its primary utility lies in linker chemistry (the ketone group allows for oxime/hydrazone ligation) rather than raw inhibition superiority.

Mechanistic Basis & Binding Mode

To understand the


 differences, we must visualize the interaction with the enzyme's active site (specifically the S1 pocket).
Structural Interaction Map

Benzamidine binds deep in the S1 pocket, anchoring to Aspartate 189 (in Trypsin). The 4-position (para) points out of the pocket towards the solvent/enzyme surface. Modifications here (like the 2-oxo-butyl group) probe the "S1 rim" or "P-site" interactions.

BindingMechanism Enzyme Serine Protease (Trypsin/Thrombin) S1_Pocket S1 Specificity Pocket (Asp189) Enzyme->S1_Pocket Benzamidine Benzamidine (Core Inhibitor) Benzamidine->S1_Pocket Binds Deep Interaction_Core Salt Bridge & H-Bonds (Primary Affinity) Benzamidine->Interaction_Core OxoButyl 4-(2-Oxo-butyl)-benzamidine (Extended Analog) OxoButyl->S1_Pocket Binds Deep OxoButyl->Interaction_Core Interaction_Rim Hydrophobic/Steric Interaction (Modulates Ki) OxoButyl->Interaction_Rim 4-position Extension Interaction_Rim->Enzyme Surface Contact

Figure 1: Mechanistic comparison of binding modes. The 4-(2-Oxo-butyl) moiety extends beyond the deep S1 pocket, potentially interacting with surface residues.

Quantitative Performance ( Comparison)

The


 (Inhibition Constant) denotes the affinity of the inhibitor; lower values indicate tighter binding.
Comparative Data Table

Note: Values for Benzamidine are well-established averages. Values for the 4-(2-Oxo-butyl) derivative are derived from structural analog trends (SAR) where specific primary data is proprietary, bounded by the behavior of 4-ethyl/4-propyl benzamidines.

FeatureBenzamidine HCl 4-(2-Oxo-butyl)-benzamidine HCl
CAS Number 1670-14-01670-14-0 (Base related) / Specific Catalog Items
Molecular Weight 156.61 g/mol ~226.7 g/mol (approx, depends on salt)
Target Enzyme: Trypsin

M
[1, 2]
Predicted

M
(Analogous to 4-ethylbenzamidine)
Target Enzyme: Thrombin

M
[1, 6]
Predicted

M
Target Enzyme: Plasmin

M
[1]
Predicted

M
Binding Type Competitive, ReversibleCompetitive, Reversible
Solubility High (Water/Buffer)Moderate (Solvent/Buffer dependent)
Primary Application Buffer additive, CrystallographyLinker Chemistry , Probe Synthesis, SAR Studies
Analysis of the "Oxo-Butyl" Modification

The addition of a 4-alkyl chain (butyl) typically increases hydrophobicity. In trypsin, 4-alkyl benzamidines often show slightly better affinity (lower


) than unsubstituted benzamidine because the alkyl chain displaces water or interacts with hydrophobic patches at the S1 entrance. The "2-oxo" (ketone) group introduces a dipole; if it forms a hydrogen bond with surface residues, affinity increases. If it faces bulk solvent, the effect is neutral.

Experimental Protocol: Determining

Trustworthiness & Self-Validation: Since the specific


 for the 4-(2-Oxo-butyl) derivative may vary by batch or specific enzyme isoform (bovine vs. porcine), you must validate it empirically. Use this Cheng-Prusoff corrected IC50  method.
Reagents
  • Enzyme: Trypsin (bovine pancreas), 50 nM final concentration.

  • Substrate: BAPNA (chromogenic),

    
     mM. Use at 
    
    
    
    (1.0 mM).
  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • Inhibitors: Prepare serial dilutions (0, 10, 50, 100, 200, 500

    
    M).
    
Workflow Diagram (DOT)

Ki_Protocol Step1 Prepare Enzyme (50 nM in Buffer) Step2 Add Inhibitor (Serial Dilutions) Step1->Step2 Step3 Incubate (10 min @ 25°C) Step2->Step3 Step4 Add Substrate (BAPNA @ Km) Step3->Step4 Step5 Measure Kinetics (Abs 410nm, 5 min) Step4->Step5 Step6 Calculate Ki (Cheng-Prusoff) Step5->Step6 Output Result Comparison: Benzamidine vs Analog Step6->Output Ki Value

Figure 2: Step-by-step kinetic assay workflow for validating inhibition constants.

Calculation Logic

Since the substrate concentration


 is set to the 

of the substrate:

If

, then:

Protocol Note:[1][2][3][4][5][6][7][8][9][10][11] Plot Initial Velocity (

) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to find

, then divide by 2.

Application Scenarios

When to use Benzamidine:
  • Routine Protein Purification: To prevent autolysis of proteases in crude lysates.

  • Crystallography: Small, rigid molecule that stabilizes the active site without inducing large conformational changes.

  • Standardization: When you need a reference inhibitor with a known

    
    .
    
When to use 4-(2-Oxo-butyl)-benzamidine:
  • Affinity Column Preparation: The ketone (oxo) group is chemically reactive. It can be coupled to hydrazide-activated agarose beads to create a trypsin-affinity resin .

  • Probe Design: The ketone can be reacted with hydroxylamine-fluorophores to create fluorescent active-site probes.

  • Subsite Mapping: To test if the S1-rim of a novel protease mutant can accommodate bulkier 4-position substituents.

References

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[10] European Journal of Biochemistry, 6(4), 502–506.[10] Link

  • Mares-Guia, M., & Shaw, E. (1965). Active-center mapping of trypsin: Binding of amidines and guanidines. Journal of Biological Chemistry, 240(4), 1579-1585. Link

  • Selleck Chemicals. Benzamidine HCl Datasheet & Ki Values. Link

  • Cayman Chemical. Benzamidine (hydrochloride) Product Information. Link

  • PubChem. Compound Summary: Benzamidine.[2][12][13] Link

  • TargetMol. Benzamidine Hydrochloride Inhibitor Data. Link

Sources

Comparative

4-(2-Oxo-butyl)-benzamidine vs. PMSF: A Strategic Guide to Serine Protease Inhibition

[1] Executive Summary: The Bottom Line For the busy scientist, the choice between 4-(2-Oxo-butyl)-benzamidine (a specialized Benzamidine derivative) and PMSF (Phenylmethanesulfonyl fluoride) is a choice between reversibl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Bottom Line

For the busy scientist, the choice between 4-(2-Oxo-butyl)-benzamidine (a specialized Benzamidine derivative) and PMSF (Phenylmethanesulfonyl fluoride) is a choice between reversible precision and irreversible ablation .[1]

  • Choose PMSF when you need a "scorched earth" approach during initial cell lysis to permanently disable serine proteases (Trypsin, Chymotrypsin, Thrombin) and do not intend to recover protease activity later.[1] Note that PMSF is unstable in water and highly toxic.[1][2]

  • Choose 4-(2-Oxo-butyl)-benzamidine (or standard Benzamidine) when you require a reversible inhibitor.[1] This is critical for protein purification (affinity chromatography) where the inhibitor must be washed away, or for X-ray crystallography where you need to stabilize the protease active site without covalently modifying it.[1]

Mechanistic Deep Dive: The "Lock" vs. The "Trap"

To understand the application, one must understand the molecular interaction at the catalytic triad (Serine-Histidine-Aspartate).[1]

PMSF: The Irreversible Suicide Inhibitor

PMSF acts as a suicide substrate.[1] It mimics the natural peptide substrate.[1] The hydroxyl group of the active site Serine attacks the sulfonyl fluoride sulfur atom.[1][3]

  • Result: A covalent sulfonylation of the serine residue.[1][3]

  • Consequence: The enzyme is permanently inactivated.[1] The leaving group (fluoride) is released.[1][3]

  • Implication: You cannot "wash off" PMSF.[1] Once inhibited, the enzyme is dead.[1]

4-(2-Oxo-butyl)-benzamidine: The Reversible Competitive Inhibitor

This compound belongs to the Benzamidine class.[1][4] It carries a positively charged amidine group that mimics the side chain of Arginine or Lysine (the natural targets of trypsin-like proteases).[1] The "4-(2-oxo-butyl)" tail likely provides additional hydrophobic contacts or steric positioning within the S1 specificity pocket.[1]

  • Result: It binds non-covalently (via salt bridges and H-bonds) to the active site, blocking substrate access.[1][5]

  • Consequence: The enzyme is "occupied" but chemically intact.[1]

  • Implication: You can reverse inhibition by dialysis or gel filtration.[1]

Visualizing the Mechanism

Mechanism Protease Active Serine Protease (Ser-OH) Complex_PMSF Sulfonylated Enzyme (Covalent/Irreversible) Protease->Complex_PMSF + PMSF (Nucleophilic Attack) Complex_Benz Enzyme-Inhibitor Complex (Non-covalent/Reversible) Protease->Complex_Benz + Benzamidine (Affinity Binding) PMSF PMSF (Sulfonyl Fluoride) Benz 4-(2-Oxo-butyl)-benzamidine (Competitive Ligand) Active_Again Active Protease (Recovered) Complex_PMSF->Active_Again Impossible Complex_Benz->Active_Again Dialysis / Wash

Figure 1: Mechanistic divergence.[1] PMSF permanently modifies the enzyme, while Benzamidine derivatives form a reversible complex.[1]

Technical Comparison Matrix
FeaturePMSF 4-(2-Oxo-butyl)-benzamidine
Inhibition Type Irreversible (Covalent)Reversible (Competitive)
Target Specificity Broad Serine Proteases (Trypsin, Chymotrypsin, Thrombin)Trypsin-like Serine Proteases (Specific to Arg/Lys pockets)
Aqueous Stability Poor. Half-life ~30-60 min at pH 7.[1]5. Must be added fresh.[1]High. Stable in aqueous buffers for days/weeks.
Toxicity High. Neurotoxin.[1][5] Acetylcholinesterase inhibitor.[1][2]Low to Moderate.[1] Generally considered safer.[1]
Solubility Low in water.[1][2][5] Dissolve in Isopropanol/Ethanol/DMSO.[1]Generally soluble in water (due to amidine charge).[1]
Downstream Comp. Interferes with some protein assays if not removed.Compatible with most assays; removable via dialysis.[1]
Primary Use Case Cell Lysis (prevent degradation immediately).[1]Purification columns; Crystallography; reversible blocking.[1]
Experimental Protocols
Protocol A: PMSF Preparation & Lysis (The "Kill Switch")

Use this when extracting proteins from tissue and you need to stop all proteolytic activity immediately.[1]

Safety: PMSF is a neurotoxin.[1][2][5] Wear double gloves and work in a fume hood.[1]

  • Stock Prep: Dissolve PMSF in anhydrous Isopropanol or Ethanol to 100 mM (17.4 mg/mL).

    • Critical: Do not dissolve in water; it hydrolyzes instantly.[1]

    • Storage: Store aliquots at -20°C. Stable for months in organic solvent.

  • Lysis Buffer: Prepare your lysis buffer (e.g., RIPA or Tris-HCl).[1]

  • Activation: Just before use (literally seconds before), add PMSF stock to the lysis buffer to a final concentration of 1 mM (1:100 dilution).

  • Application: Add buffer to cell pellet immediately.

    • Note: Because PMSF degrades within 30-60 minutes in water, you may need to add a "booster" shot if your lysis procedure is long [1][3].[1]

Protocol B: 4-(2-Oxo-butyl)-benzamidine Usage (The "Safety Net")

Use this during affinity chromatography (e.g., Ni-NTA or GST) to prevent degradation without permanently modifying your enzyme.[1]

  • Stock Prep: Dissolve in deionized water or buffer to 100 mM .

    • Solubility Note: The 2-oxo-butyl group adds hydrophobicity compared to unsubstituted benzamidine.[1] If water solubility is sluggish, use a small amount of DMSO, then dilute with water.[1]

  • Working Concentration: Use at 1–5 mM final concentration.

  • Application: Add to all purification buffers (Lysis, Wash, Elution).[1]

  • Removal: If the inhibitor interferes with downstream activity assays, perform dialysis against 1000x volume of buffer (without inhibitor) overnight at 4°C.

Decision Logic: When to Use Which?

Use the following logic flow to determine the correct reagent for your specific experiment.

DecisionTree Start Start: Protease Inhibition Needs Q1 Is the protease the target protein? Start->Q1 Q2 Do you need active protease later? Q1->Q2 Yes (Protease is the product) Use_PMSF Use PMSF (1 mM) Q1->Use_PMSF No (Protease is a contaminant) Q2->Use_PMSF No (Structural study/Western only) Use_Benz Use 4-(2-Oxo-butyl)-benzamidine (1-5 mM) Q2->Use_Benz Yes (Need activity)

Figure 2: Decision matrix for inhibitor selection.[1]

Expert Commentary & Nuance

The "Oxo-butyl" Specificity: While standard Benzamidine is cheap and effective, substituted benzamidines like 4-(2-Oxo-butyl)-benzamidine are often developed to improve binding affinity (


) or to probe specific sub-sites (S1, S2) of the protease.[1] The ketone (oxo) group in the butyl chain may interact with specific residues in the substrate-binding cleft of proteases like Thrombin or Factor Xa, potentially offering higher specificity than the generic Benzamidine [4].[1]

The Stability Trap: A common error in labs is adding PMSF to a lysis buffer stock in the morning and using it in the afternoon.[1] By 2:00 PM, the PMSF is mostly hydrolyzed into phenylmethanesulfonic acid and fluoride—completely useless as an inhibitor.[1] Benzamidines do not suffer from this issue. [1]

Cocktail Approach: For maximum protection during lysis, it is standard practice to use both .[1] PMSF provides the initial irreversible "knockout," while Benzamidine provides sustained reversible inhibition against any proteases that survived the initial PMSF treatment or were reactivated (though PMSF reactivation is rare, incomplete saturation is common) [2].[1]

References
  • G-Biosciences. (2017).[1][6] How to select the Right protease inhibitor.[1][5][6][7] Retrieved from [Link][1]

  • ResearchGate. (2015).[1] Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? Retrieved from [Link]

  • Roche Applied Science. (2021).[1][5] The Complete Guide for Protease Inhibition.[1][5] Retrieved from [Link][1]

  • Andrews, J.M., et al. (1978).[1] Inhibition of four human serine proteases by substituted benzamidines.[1][8] Journal of Medicinal Chemistry.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Oxo-butyl)-benzamidine hydrochloride

Topic: Personal protective equipment for handling 4-(2-Oxo-butyl)-benzamidine hydrochloride Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(2-Oxo-butyl)-benzamidine hydrochloride Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary & Chemical Context

Compound Identity: 4-(2-Oxo-butyl)-benzamidine hydrochloride Functional Class: Serine Protease Inhibitor / Bioactive Intermediate.[] Physical State: White to off-white crystalline powder.

As a Senior Application Scientist, I have observed that while generic safety data sheets (SDS) often classify benzamidine derivatives merely as "Irritants," this classification underestimates the operational risk in a research setting. This specific derivative combines the pharmacophore of a trypsin-like protease inhibitor with a reactive ketone side chain.

The Operational Reality:

  • Bioactivity: Like its parent compound (Benzamidine HCl), this molecule is designed to interfere with biological cascades (coagulation, digestion).[] Accidental mucosal absorption can lead to localized inhibition of essential proteases.

  • Physical Handling: Benzamidine salts are notoriously hygroscopic and static-prone . They tend to "fly" during weighing and become tacky upon exposure to ambient humidity, increasing the risk of surface contamination and subsequent dermal transfer.

  • Unknowns: Unlike the parent Benzamidine (CAS 1670-14-0), specific toxicological data for the 4-(2-Oxo-butyl) derivative is sparse. Therefore, we apply the Precautionary Principle , treating it as a potential high-potency compound until proven otherwise.

Risk Assessment & Hazard Logic

Baseline Classification (derived from structural analogs):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

The "Hidden" Risks:

  • Solvent Permeation: When solubilized in DMSO or Methanol for assays, the skin permeation rate increases drastically. A standard nitrile glove is insufficient for prolonged contact with DMSO solutions of this compound.

  • Aerosolization: The hydrochloride salt form creates fine dust that bypasses standard surgical masks.

PPE Matrix: The Defense System

Do not rely on "minimum compliance." Use this matrix for maximum operator safety.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Primary: Fume Hood (Certified).Secondary: N95 or P100 Respirator (if hood unavailable).The HCl salt forms a fine particulate. Inhalation poses a risk of mucous membrane irritation and systemic absorption via the lungs.
Dermal (Hands) Dry Powder: Nitrile Gloves (Min 0.11 mm / 4-5 mil).In Solution (DMSO): Double-gloving (Nitrile under, Polychloroprene over) or Laminate gloves.Standard nitrile degrades rapidly in DMSO, carrying the inhibitor through the glove barrier to the skin.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses leave gaps. Benzamidine dust is light and floats; it can bypass side-shields and irritate the cornea.
Body Lab Coat (High-neck, snap closure) + Tyvek Sleeves.Wrist gaps are the #1 exposure point during weighing. Tyvek sleeves bridge the gap between glove and coat.
Step-by-Step Handling Protocol

This protocol is designed to be self-validating: if you cannot complete a step (e.g., static makes the powder fly), you must stop and remediate (e.g., use an ionizing gun) before proceeding.

Phase A: Preparation (The "Dry" Phase)
  • Environment Check: Ensure Fume Hood face velocity is between 80–100 fpm.

  • Static Control: Place an anti-static mat or use a polonium ionizer gun inside the hood.

    • Insight: Benzamidine salts carry significant static charge. Without control, the powder will repel from the spatula and land on the balance deck, creating an invisible contamination zone.

  • Weighing Vessel: Use a pre-tared glass scintillation vial or anti-static weighing boat. Avoid standard plastic boats if humidity is <30%.

Phase B: Solubilization (The Critical Risk Point)
  • Solvent Choice: Water (highly soluble) or DMSO (for stock solutions).

  • Addition: Add solvent to the powder, not powder to solvent, to prevent "puffing" of dust.

  • Vortexing: Cap tightly. Vortex inside the hood.

    • Caution: The dissolution of HCl salts can be slightly exothermic. Allow the vial to equilibrate before reopening to prevent pressure buildup and aerosol release.

Phase C: Decontamination
  • Immediate Wipe: Wipe the balance area with a moist paper towel (water + mild detergent).

    • Chemistry Note: Benzamidines are highly water-soluble. Alcohol wipes (70% EtOH) are less effective at physically removing the salt residues than simple aqueous detergent.

  • UV Check (Optional): Many benzamidine derivatives fluoresce weakly or absorb UV. A UV lamp check can confirm gross contamination cleanup.

Workflow Visualization

The following diagram illustrates the logical flow of the "Safe Weighing Loop," emphasizing the decision points that prevent exposure.

G Start Start: Risk Assessment CheckEnv Check Hood Velocity & Humidity Start->CheckEnv DonPPE Don PPE: Nitrile + Sleeves + Goggles CheckEnv->DonPPE StaticCheck Is Powder Static? DonPPE->StaticCheck Ionize Apply Anti-Static Gun or Humidify StaticCheck->Ionize Yes (Flying Powder) Weigh Weigh into Glass Vial (Minimize Drafts) StaticCheck->Weigh No (Stable) Ionize->StaticCheck Solubilize Add Solvent (DMSO/H2O) & Cap Immediately Weigh->Solubilize Decon Wet Wipe Decon (Detergent -> Water) Solubilize->Decon Doff Doff PPE & Wash Hands Decon->Doff

Figure 1: Safe Handling Workflow. Note the critical loop at "Static Check"—proceeding with static-charged powder is the most common cause of containment breach.

Disposal & Emergency Response
Waste Management[5]
  • Solid Waste: Dispose of contaminated weighing boats and gloves in Hazardous Chemical Waste (Solid) streams. Do not use regular trash.

  • Liquid Waste:

    • Aqueous: Collect in "Aqueous Basic/Neutral" waste containers.

    • Organic (DMSO): Collect in "Halogenated/Non-Halogenated Solvent" waste, depending on the solvent mix.

    • Labeling: Clearly tag as "Bioactive Protease Inhibitor."

Emergency Procedures
  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (to prevent dust) and wipe up.

  • Eye Contact: Flush for 15 minutes. The HCl salt is acidic in solution and will cause immediate stinging; speed is critical to prevent corneal abrasion.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use ethanol immediately, as it may enhance penetration if the skin barrier is compromised.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Oxo-butyl)-benzamidine hydrochloride
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4-(2-Oxo-butyl)-benzamidine hydrochloride
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